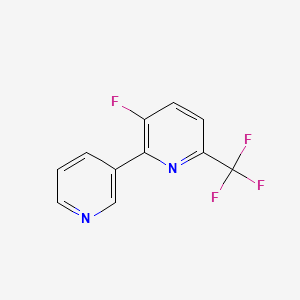

![molecular formula C13H10ClF4N B1391184 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride CAS No. 1184977-06-7](/img/structure/B1391184.png)

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride, also known as FTBA, is a novel fluorinated amine that has been gaining attention in the scientific research community due to its wide range of applications. FTBA is a compound that has been used in a variety of fields, including pharmaceuticals, biochemistry, and organic chemistry. This versatile compound has been studied for its ability to act as a catalyst in organic synthesis, a reagent in the synthesis of organic compounds, and a fluorescent dye in biological assays. Furthermore, FTBA has been found to possess a range of biochemical and physiological effects that make it a valuable tool for biomedical research.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

Research shows 3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride (3F4T) as a high-affinity neurokinin-1 receptor antagonist. It has demonstrated effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthetic Procedures and Heterocyclic Ring Closure Reactions

3F4T is involved in novel synthetic procedures, including the preparation of β-trichloro- and β-trifluoroacetyl derivatives of enol ethers. These derivatives have been successfully synthesized in high yield, leading to the formation of hydroxylamine hydrochloride cyclocondensation products (Colla et al., 1991).

Synthesis of Novel 4-Fluoro-2H-pyrazol-3-ylamines

3F4T is used in the synthesis of novel 4-fluoro-2H-pyrazol-3-ylamines, involving a reaction with fluoroacetonitrile and sequential ring closure, producing a variety of derivatives with different steric and electronic demands (Cocconcelli et al., 2010).

Reactions with Tris(trifluoromethyl) Compounds

3F4T is part of novel reactions involving o-nitrosobis(trifluoromethyl)hydroxylamine and tris(trifluoromethyl) compounds, leading to various derivatives. These reactions show unique stoichiometry and suggest new pathways in chemical synthesis (Ang & So, 1982).

Recognition of Hydrophilic Amino and N,N-Dimethylamino Compounds

3F4T is recognized by self-assembled aggregates of fluoroalkylated end-capped oligomers. These aggregates can selectively transfer certain compounds from aqueous solutions to organic media, demonstrating potential in the separation and purification processes (Sawada et al., 2000).

Practical Synthesis Applications

3F4T has been synthesized for practical applications, such as in the development of specific imidazol-1-yl compounds. This synthesis involves a series of chemical reactions including N-alkylation and treatment with ammonium acetate in acetic acid (Vaid et al., 2012).

properties

IUPAC Name |

2-fluoro-4-[4-(trifluoromethyl)phenyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F4N.ClH/c14-11-7-9(3-6-12(11)18)8-1-4-10(5-2-8)13(15,16)17;/h1-7H,18H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMRIOMFJCDHCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)C(F)(F)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF4N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4'-(trifluoromethyl)[1,1'-biphenyl]-4-ylamine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.